molecular formula C13H7BrClNO4 B4590945 2-bromo-4-chlorophenyl 4-nitrobenzoate

2-bromo-4-chlorophenyl 4-nitrobenzoate

Cat. No.: B4590945
M. Wt: 356.55 g/mol
InChI Key: FKIATXUAKPTMMN-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl 4-nitrobenzoate is an aromatic ester comprising a 4-nitrobenzoate moiety linked to a 2-bromo-4-chlorophenyl group.

  • Molecular Formula: C₁₃H₈BrClNO₄ (inferred from substituent addition to the phenyl ring).
  • Molecular Weight: ~316.57 g/mol (estimated by adding Br to 4-chlorophenyl 4-nitrobenzoate’s MW of 277.66 g/mol ).
  • Key Properties:
    • logP: Expected to be higher than 3.81 (logP of 4-chlorophenyl 4-nitrobenzoate) due to the bromine atom’s hydrophobicity .
    • Hydrogen Bond Acceptors: 7 (same as 4-chlorophenyl 4-nitrobenzoate) .
    • Polar Surface Area: ~54 Ų (similar to analogs with nitro and ester groups) .

This compound’s bromine and chlorine substituents likely enhance steric and electronic effects compared to simpler derivatives, influencing reactivity, crystallinity, and biological activity.

Properties

IUPAC Name

(2-bromo-4-chlorophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO4/c14-11-7-9(15)3-6-12(11)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIATXUAKPTMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chlorophenyl 4-nitrobenzoate typically involves the esterification of 2-bromo-4-chlorophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chlorophenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl benzoates.

    Reduction: Formation of 2-bromo-4-chlorophenyl 4-aminobenzoate.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-bromo-4-chlorophenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chlorophenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and chlorine atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) logP Substituents Key Applications/Properties
2-Bromo-4-chlorophenyl 4-nitrobenzoate C₁₃H₈BrClNO₄ ~316.57 ~4.2* 2-Br, 4-Cl on phenyl; 4-NO₂ on benzoate Research (hypothetical: antimicrobial, crystallography)
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 3.81 4-Cl on phenyl; 4-NO₂ on benzoate Intermediate in pharmaceuticals, crystallographic studies
Methyl 4-nitrobenzoate C₈H₇NO₄ 181.15 1.56 Methyl ester; 4-NO₂ on benzoate Antioxidant activity (high at 2 mg/mL)
4-Formyl-2-nitrophenyl 4-bromobenzoate C₁₄H₉BrN₂O₅ 365.14 N/A 4-Br on benzoate; 2-NO₂, 4-CHO on phenyl Crystal structure analysis (halogen interactions)

*Estimated using group contribution methods (Br adds ~0.9 to logP vs. Cl).

Key Comparative Insights

Methyl 4-nitrobenzoate has significantly lower logP (1.56) due to its smaller ester group, favoring solubility in polar solvents .

Biological Activity :

  • Methyl 4-nitrobenzoate exhibits strong antioxidant activity (comparable to methyl 4-chlorobenzoate) at 2 mg/mL, attributed to the nitro group’s electron-withdrawing effects stabilizing free radicals . While biological data for the target compound is unavailable, its bromo and chloro substituents may further modulate reactivity or toxicity.

Crystallographic and Intermolecular Interactions :

  • 4-Formyl-2-nitrophenyl 4-bromobenzoate demonstrates halogen (Br···O) and hydrogen bonding (C=O···H-N) interactions in its crystal lattice, stabilizing its structure . Similarly, bromine in This compound may participate in halogen bonding, influencing packing efficiency and melting points .

Table 2: Functional Group Impact on Properties

Functional Group Impact on Property Example Compound
Bromine (Br) ↑ logP, ↑ MW, halogen bonding This compound
Nitro (NO₂) ↑ Antioxidant activity, ↓ pKa Methyl 4-nitrobenzoate
Formyl (CHO) ↑ Hydrogen bonding, ↓ stability 4-Formyl-2-nitrophenyl 4-bromobenzoate

Research Implications and Gaps

  • Structural Studies : The bromo and chloro substituents in the target compound warrant crystallographic analysis (e.g., via SHELX or ORTEP ) to elucidate intermolecular interactions.
  • Environmental Persistence : Biodegradation studies, as done for 4-nitrobenzoate , could assess ecological risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-4-chlorophenyl 4-nitrobenzoate
Reactant of Route 2
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2-bromo-4-chlorophenyl 4-nitrobenzoate

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